Pyrenebutyricamide-PEG5-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrenebutyricamide-PEG5-amine typically involves the coupling of pyrenebutyric acid with a PEG-amine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) and are conducted under inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrenebutyricamide-PEG5-amine undergoes various types of chemical reactions, including:
Coupling Reactions: The amine group can react with carboxylic acids to form amide bonds.
Substitution Reactions: The pyrene moiety can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrene moiety
Common Reagents and Conditions
Coupling Reagents: DCC, NHS, and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Solvents: DCM, DMF, and DMSO (dimethyl sulfoxide).
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various derivatives of this compound, such as fluorescent dyes and surface-functionalized materials .
Scientific Research Applications
Pyrenebutyricamide-PEG5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrenebutyricamide-PEG5-amine involves its ability to interact with various molecular targets through pi-pi stacking interactions and hydrogen bonding. The pyrene moiety can intercalate into aromatic systems, while the PEG chain enhances solubility and stability. These interactions enable the compound to exert its effects in biological systems, such as disrupting DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrenebutyric acid
- Pyrene-PEG4-acid
- Pyrene maleimide
- Pyrene-PEG5-biotin
Uniqueness
Pyrenebutyricamide-PEG5-amine stands out due to its unique combination of a pyrene moiety and a PEG chain with an amine group. This structure provides enhanced solubility, stability, and versatility in various chemical and biological applications compared to other similar compounds .
Properties
Molecular Formula |
C32H42N2O6 |
---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-pyren-1-ylbutanamide |
InChI |
InChI=1S/C32H42N2O6/c33-13-15-36-17-19-38-21-23-40-24-22-39-20-18-37-16-14-34-30(35)6-2-3-25-7-8-28-10-9-26-4-1-5-27-11-12-29(25)32(28)31(26)27/h1,4-5,7-12H,2-3,6,13-24,33H2,(H,34,35) |
InChI Key |
PTWMSGMCUWVIDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
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